molecular formula C12H9N3O6 B3904086 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3904086
M. Wt: 291.22 g/mol
InChI Key: POHCYZRRRWXJDL-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HNB, is a synthetic compound with potential biological and medicinal applications. It belongs to the class of pyrimidine derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties, which can help prevent cellular damage and inflammation.

Advantages and Limitations for Lab Experiments

5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological and medicinal applications make it a promising candidate for further research. However, 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations as well. It is sensitive to light and can degrade upon exposure, which can affect its biological activity. Moreover, the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based photosensitizers for cancer treatment. Researchers can investigate the optimal conditions for 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione-mediated photodynamic therapy, such as the light dose, the 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione concentration, and the exposure time. Another area of interest is the investigation of the antioxidant and anti-inflammatory properties of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Researchers can explore the potential of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. Moreover, researchers can investigate the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione to gain a better understanding of its biological activity and potential applications.

Scientific Research Applications

5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential biological and medicinal applications. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties. 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells. Moreover, 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases.

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6/c1-14-11(18)7(10(17)13-12(14)19)4-6-2-3-9(16)8(5-6)15(20)21/h2-5,16H,1H3,(H,13,17,19)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHCYZRRRWXJDL-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.